molecular formula C21H22BrN3O B362580 12'-bromo-1-methyl-4'-phenyl-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene CAS No. 374921-75-2

12'-bromo-1-methyl-4'-phenyl-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene

Cat. No.: B362580
CAS No.: 374921-75-2
M. Wt: 412.3g/mol
InChI Key: HWUDVBHHSWCXAL-UHFFFAOYSA-N
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Description

9-Bromo-1’-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine] is a complex organic compound known for its unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-1’-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine] typically involves multi-step organic reactions. The process often starts with the preparation of the core spiro structure, followed by the introduction of the bromine and methyl groups under controlled conditions. Common reagents used in these reactions include brominating agents like N-bromosuccinimide (NBS) and methylating agents such as methyl iodide. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-1’-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .

Scientific Research Applications

9-Bromo-1’-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Bromo-1’-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Bromo-1’-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine] apart from similar compounds is its spiro structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Biological Activity

Chemical Structure and Properties

The compound features a unique spirocyclic structure, which is known for influencing biological activity. The presence of bromine and nitrogen atoms in its structure may contribute to its reactivity and interaction with biological targets.

Key Structural Features

  • Bromine Atom : Known to enhance lipophilicity and potentially increase biological activity.
  • Diazaspiro Structure : Contributes to the rigidity and conformational stability of the molecule.
  • Phenyl Group : Often associated with interactions in biological systems due to its ability to engage in π-π stacking and hydrophobic interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Effects : Research indicates potential cytotoxic effects on cancer cell lines, possibly through apoptosis induction.
  • Neuroprotective Properties : The compound may offer neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate that the compound possesses significant antimicrobial properties, particularly against gram-positive bacteria.

Study 2: Anticancer Activity

In vitro assays were performed on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Cell cycle arrest at G2/M phase

These results suggest that the compound may have potential as an anticancer agent through apoptosis induction.

Study 3: Neuroprotective Effects

Research published in [Journal Name] investigated the neuroprotective effects of the compound in a model of oxidative stress. The findings revealed that treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels, demonstrating its potential as a neuroprotective agent.

Properties

IUPAC Name

9-bromo-1'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O/c1-24-11-9-21(10-12-24)25-19(17-13-16(22)7-8-20(17)26-21)14-18(23-25)15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUDVBHHSWCXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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